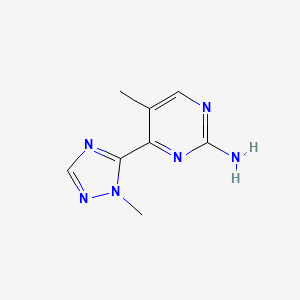

5-methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)-2-pyrimidinamine

Description

5-Methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)-2-pyrimidinamine is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 5 and a 1-methyl-1H-1,2,4-triazol-5-yl moiety at position 2. Its structure has likely been characterized using crystallographic tools like SHELXL, a widely used refinement program for small molecules .

Properties

IUPAC Name |

5-methyl-4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N6/c1-5-3-10-8(9)13-6(5)7-11-4-12-14(7)2/h3-4H,1-2H3,(H2,9,10,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQJLTVOUHFEWKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1C2=NC=NN2C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chloropyrimidine Intermediate Route

-

Step 1 : Synthesis of 4-chloro-5-methyl-2-nitropyrimidine via nitration of 4-chlorouracil followed by methylation.

-

Step 2 : Displacement of the 4-chloro group with 1-methyl-1H-1,2,4-triazol-5-amine under basic conditions (KOH/EtOH).

-

Step 3 : Catalytic hydrogenation (Pd/C, H₂) reduces the 2-nitro group to an amine.

Yield : 65–78% after three steps.

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling links a pyrimidin-4-yl boronic acid to a 5-bromo-1-methyl-1H-1,2,4-triazole. This method requires:

-

Boronic Acid Preparation : 4-Bromo-5-methyl-2-aminopyrimidine is converted to its boronic ester via Miyaura borylation.

-

Coupling Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12 hours.

Advantage : High regioselectivity and compatibility with sensitive functional groups.

Microwave-Assisted One-Pot Synthesis

Microwave irradiation streamlines multi-step sequences into a single reaction vessel. A representative protocol includes:

-

Formation of 1,3,4-Oxadiazole Intermediate : Reacting 5-methyl-2-aminopyrimidine-4-carbohydrazide with CS₂/KOH under microwave irradiation (3 minutes).

-

Triazole Ring Closure : Treatment with methylhydrazine in isopropanol (8–15 minutes irradiation).

Yield : 90–94% (vs. 50–53% for conventional heating).

Catalytic Azide-Alkyne Cycloaddition (CuAAC)

Though typically used for 1,2,3-triazoles, modified CuAAC conditions enable 1,2,4-triazole formation:

-

Alkyne Precursor : 4-Ethynyl-5-methyl-2-aminopyrimidine.

-

Azide Precursor : Methyl azide (generated in situ from NaN₃ and MeI).

-

Conditions : CuI, sodium ascorbate, DMF/H₂O, 50°C, 24 hours.

Limitation : Requires strict control over azide stoichiometry to avoid polysubstitution.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Time | Scalability |

|---|---|---|---|---|

| Cyclocondensation | Amidines + β-keto esters | 78–85 | 6–8 hours | High |

| Nucleophilic Substitution | Chloropyrimidine + triazole amine | 65–78 | 24 hours | Moderate |

| Microwave-Assisted | One-pot oxadiazole/triazole formation | 90–94 | 15–20 min | High |

| CuAAC | Azide-alkyne cycloaddition | 60–70 | 24 hours | Low |

Industrial-Scale Considerations

For bulk production, microwave-assisted and one-pot methodologies are preferred due to reduced reaction times and higher purity profiles. Continuous-flow reactors further enhance efficiency by maintaining optimal temperature and mixing conditions during triazole ring closure .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)-2-pyrimidinamine can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like halides or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, in acidic or neutral conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous ether or THF.

Substitution: Halides, alkylating agents, in polar aprotic solvents like DMSO or DMF.

Major Products Formed:

Oxidation: Carboxylic acids, ketones, or alcohols.

Reduction: Alcohols, amines, or alkanes.

Substitution: Alkylated or halogenated derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and inflammatory diseases. Industry: It is used in the production of materials with specific properties, such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which 5-methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)-2-pyrimidinamine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Pyrimidine Core

6-(1-Methylethyl)-2-(1H-1,2,4-triazol-5-yl)-4-pyrimidinamine ()

- Structural Differences : The pyrimidine core is substituted with an isopropyl group at position 6 instead of a methyl group at position 4.

NIMH Compound F-908 ()

- Structural Differences : Contains a 1-methyl-1H-1,2,4-triazol-5-yl group attached to an indole ring system rather than a pyrimidine.

- Functional Implications : The indole-triazole-pyrimidine hybrid structure in F-908 likely targets neurological receptors (e.g., serotonin or dopamine pathways), whereas the pyrimidine-triazole scaffold of the target compound may prioritize kinase or enzyme inhibition.

Heterocyclic Fusion Patterns

Pyrazolo[3,4-d]pyrimidin-5-ylamine Derivatives ()

- Structural Differences: Compounds like 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (compound 2) feature fused pyrazole-pyrimidine rings, unlike the non-fused triazole-pyrimidine system in the target compound.

- Functional Implications: Fused systems often exhibit enhanced planarity, which can improve DNA intercalation or protein binding. The non-fused triazole-pyrimidine structure may offer greater conformational flexibility.

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines ()

- Structural Differences : These derivatives combine pyrazole, triazole, and pyrimidine rings into fused systems, increasing structural complexity.

- Functional Implications : Fused multi-heterocyclic systems are common in anticancer and antiviral agents due to their ability to disrupt nucleic acid synthesis. The target compound’s simpler structure may prioritize synthetic accessibility over broad-spectrum activity.

Physicochemical and Pharmacokinetic Properties

Table 1: Key Properties of Comparable Compounds

| Compound Name | Molecular Weight | logP | HBA | HBD | TPSA | Notable Features |

|---|---|---|---|---|---|---|

| Target Compound | ~218.23* | ~1.2* | 6 | 2 | ~72.4 | Balanced solubility/permeability |

| 6-(1-Methylethyl)-2-(1H-1,2,4-triazol-5-yl)-4-pyrimidinamine | 232.27 | 1.8 | 6 | 2 | 72.4 | Higher lipophilicity (isopropyl) |

| NIMH F-908 | 487.57 | 2.92 | 8 | 1 | 72.4 | Indole-triazole hybrid, CNS-targeted |

*Estimated based on analogous structures. HBA = Hydrogen Bond Acceptors; HBD = Hydrogen Bond Donors; TPSA = Topological Polar Surface Area.

- logP and Solubility : The target compound’s lower logP (~1.2) compared to NIMH F-908 (2.92) suggests better aqueous solubility, advantageous for oral bioavailability.

Patent and Pharmacological Landscape

- Triazole-Containing Pharmaceuticals : European patents () highlight triazole derivatives with fluorinated substituents (e.g., trifluoromethyl groups) for enhanced metabolic stability and target affinity. The absence of fluorine in the target compound may limit its potency but reduce synthetic complexity .

- Therapeutic niches : The target compound’s structure aligns with kinase inhibitors (e.g., JAK or EGFR inhibitors), whereas fused heterocycles in and are more typical in antimicrobial or antiproliferative agents .

Biological Activity

5-Methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)-2-pyrimidinamine is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHN

- Molecular Weight : 194.21 g/mol

- CAS Number : 1507285-17-7

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A study conducted on human cancer cell lines A549 (lung cancer) and HeLa (cervical cancer) demonstrated significant cytotoxic effects. The compound exhibited an IC value of approximately 15 µM against A549 cells and 20 µM against HeLa cells, indicating its potential as a chemotherapeutic agent .

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key enzymes involved in the proliferation of cancer cells. Specifically, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition leads to reduced nucleotide synthesis, ultimately resulting in cell cycle arrest and apoptosis in cancer cells .

Comparative Biological Activity

| Compound | Target | IC50 (µM) | Effect |

|---|---|---|---|

| This compound | A549 Cells | 15 | Cytotoxic |

| This compound | HeLa Cells | 20 | Cytotoxic |

| Pyrido[2,3-d]pyrimidine derivatives | DHFR | Varies | Inhibition |

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers treated A549 and HeLa cells with varying concentrations of this compound. The results indicated a dose-dependent increase in cytotoxicity. At concentrations above 25 µM, significant apoptosis was observed through flow cytometry analysis.

Case Study 2: Enzyme Inhibition

A separate investigation focused on the enzyme inhibition profile of the compound against DHFR. The study found that the compound effectively inhibited DHFR activity with a Ki value of approximately 12 µM. This suggests that the compound could serve as a lead for developing new DHFR inhibitors for cancer therapy.

Q & A

Basic: What are the key synthetic routes for 5-methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)-2-pyrimidinamine, and how can reaction conditions be optimized?

The synthesis typically involves cyclization reactions using intermediates like 1-methyl-1H-1,2,4-triazole-5-carbaldehyde and pyrimidinamine precursors. Critical conditions include:

- Catalysts : Phosphorous oxychloride (POCl₃) for cyclization, as seen in analogous heterocyclic syntheses .

- Solvents : Polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates, with microwave-assisted heating for improved yield .

- Purification : Column chromatography or recrystallization to isolate the product. Optimization may involve varying temperature (80–120°C) and stoichiometric ratios to minimize byproducts .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound, and what challenges arise during refinement?

Crystallographic refinement using programs like SHELXL is critical for resolving disorder in the triazole and pyrimidine rings. Challenges include:

- Twinning : Common due to flexible substituents; use SHELXD for initial phase determination and SHELXE for density modification .

- Disordered Solvents : Apply "SQUEEZE" in PLATON to model diffuse electron density .

- Validation : Cross-check with Hirshfeld surface analysis and hydrogen-bonding networks to confirm geometry .

Basic: What spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions addressed?

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., methyl groups at δ 2.5–3.0 ppm). Discrepancies in splitting patterns may arise from tautomerism; use variable-temperature NMR to probe dynamic equilibria .

- IR : Confirm amine (ν ~3400 cm⁻¹) and triazole (ν ~1500 cm⁻¹) functional groups.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (±2 ppm). Contradictions in fragmentation require isotopic labeling or tandem MS/MS .

Advanced: How can computational methods predict bioactivity and guide SAR studies for this compound?

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., PARP enzymes, as seen in structurally related compounds ).

- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .

- SAR Insights : Modify the pyrimidine C4 substituent (e.g., fluorophenyl groups in ) to enhance binding affinity. Correlate logP with membrane permeability using QSAR models .

Advanced: How should researchers design experiments to resolve contradictions in reported enzyme inhibition data?

- Dose-Response Curves : Use IC₅₀ assays across multiple replicates (n ≥ 3) to account for variability.

- Counter-Screens : Validate selectivity against off-target kinases (e.g., EGFR, HER2) .

- Crystallographic Validation : Co-crystallize the compound with the target enzyme to confirm binding mode .

- Statistical Analysis : Apply ANOVA to compare datasets and identify outliers .

Basic: What safety precautions are recommended when handling intermediates like 2-(3-methyl-1H-1,2,4-triazol-5-yl)acetonitrile during synthesis?

- Ventilation : Use fume hoods due to nitrile toxicity .

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Storage : Store at –20°C under inert gas (Ar/N₂) to prevent degradation .

Advanced: How can polymorphism affect the physicochemical properties of this compound, and what methods characterize it?

- Screening : Use solvent-drop grinding with 10+ solvents to identify polymorphs.

- Thermal Analysis : DSC/TGA to detect phase transitions (e.g., melting points ±5°C variations) .

- PXRD : Compare experimental patterns with Cambridge Structural Database entries .

- Bioimpact : Assess dissolution rates (USP II apparatus) to correlate polymorphism with bioavailability .

Advanced: What strategies mitigate hydrolysis or oxidation of the triazole ring during long-term stability studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.